molecular formula C14H17N3O B7511099 2-Methyl-6-(3-methylpiperidine-1-carbonyl)pyridine-3-carbonitrile

2-Methyl-6-(3-methylpiperidine-1-carbonyl)pyridine-3-carbonitrile

Cat. No. B7511099
M. Wt: 243.30 g/mol
InChI Key: IJERIXNBXGZUAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-6-(3-methylpiperidine-1-carbonyl)pyridine-3-carbonitrile, also known as MPTP, is a chemical compound that has been widely studied for its potential applications in scientific research. MPTP is a pyridine derivative that has been shown to have a variety of biochemical and physiological effects, making it a useful tool for investigating various biological processes.

Mechanism of Action

The mechanism of action of 2-Methyl-6-(3-methylpiperidine-1-carbonyl)pyridine-3-carbonitrile is thought to involve the formation of a toxic metabolite, MPP+, which is produced by the oxidation of this compound by MAO-B. MPP+ is then taken up by dopaminergic neurons in the substantia nigra, where it causes mitochondrial dysfunction and oxidative stress, ultimately leading to the death of these neurons.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of MAO-B, the production of the toxic metabolite MPP+, and the selective loss of dopaminergic neurons in the substantia nigra. This compound has also been shown to induce oxidative stress and mitochondrial dysfunction in various cell types, and may have other effects on cellular signaling pathways and gene expression.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Methyl-6-(3-methylpiperidine-1-carbonyl)pyridine-3-carbonitrile in lab experiments is its ability to selectively target dopaminergic neurons in the substantia nigra, making it a useful tool for investigating the mechanisms of Parkinson's disease. However, this compound also has limitations, including its potential toxicity and the fact that it may not fully replicate the complex pathophysiology of Parkinson's disease in humans.

Future Directions

There are many potential future directions for research involving 2-Methyl-6-(3-methylpiperidine-1-carbonyl)pyridine-3-carbonitrile, including the development of new compounds that can selectively target dopaminergic neurons in the substantia nigra without the potential toxicity of this compound. Other future directions may include investigating the role of this compound in other neurological disorders or in non-neuronal cell types. Overall, this compound is a valuable tool for investigating the mechanisms of action of various compounds and for studying the pathophysiology of Parkinson's disease.

Synthesis Methods

2-Methyl-6-(3-methylpiperidine-1-carbonyl)pyridine-3-carbonitrile can be synthesized using a variety of methods, including the reaction of 2-methyl-6-bromopyridine-3-carbonitrile with 3-methylpiperidine-1-carboxylic acid, followed by reduction with sodium borohydride. Other methods include the reaction of 2-methyl-6-chloropyridine-3-carbonitrile with 3-methylpiperidine-1-carboxylic acid, followed by reduction with lithium aluminum hydride.

Scientific Research Applications

2-Methyl-6-(3-methylpiperidine-1-carbonyl)pyridine-3-carbonitrile has been used in a variety of scientific research applications, including as a tool for investigating the mechanisms of action of various drugs and compounds. This compound has been shown to be a potent inhibitor of monoamine oxidase B (MAO-B), an enzyme that plays a key role in the metabolism of dopamine and other neurotransmitters. This inhibition of MAO-B has been used to model Parkinson's disease in animal models, as it causes a selective loss of dopaminergic neurons in the substantia nigra.

properties

IUPAC Name

2-methyl-6-(3-methylpiperidine-1-carbonyl)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c1-10-4-3-7-17(9-10)14(18)13-6-5-12(8-15)11(2)16-13/h5-6,10H,3-4,7,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJERIXNBXGZUAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C2=NC(=C(C=C2)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.